molecular formula C5H11NO2 B3390377 2-Methoxymorpholine CAS No. 98137-53-2

2-Methoxymorpholine

Cat. No.: B3390377
CAS No.: 98137-53-2
M. Wt: 117.15 g/mol
InChI Key: WODGULJMZNRBMG-UHFFFAOYSA-N
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Description

2-Methoxymorpholine is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 . It is a liquid at room temperature . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of morpholino monomers, which includes this compound, can be achieved from readily available building blocks. The this compound acts as a key intermediate for the direct installation of the nucleobase . The synthesis involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . For a detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC, and others can be used .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. They include reactions with other organic compounds, leading to the formation of new compounds . The specific reactions would depend on the conditions and the other reactants involved .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature with a molecular weight of 117.15 . More detailed physical and chemical properties would require specific experimental measurements or computations .

Scientific Research Applications

1. Catalysis and Chemical Synthesis

2-Methoxynaphthalene, an intermediate in the production of non-steroidal, anti-inflammatory, analgesic, and antipyretic drugs like naproxen, is derived using a catalyst process involving 2-methoxymorpholine. In a study, catalytic methylation of 2-naphthol was performed using dimethyl carbonate as a greener alternative to methyl halides and dimethyl sulfate, demonstrating the importance of this compound in facilitating eco-friendly chemical synthesis (Yadav & Salunke, 2013).

2. Biomedical Applications

In the context of cancer therapy, 2-methoxyestradiol (2-ME), a derivative of this compound, has shown promise. A study explored the use of a thermosensitive poly(organophosphazene) hydrogel as an injectable delivery system for 2-ME in breast cancer treatment. This approach aimed to enhance the solubility and bioavailability of 2-ME, demonstrating its potential in biomedical applications (Cho et al., 2011).

3. Biocompatible Polymers

This compound derivatives have been used in the synthesis of fluorescent biocompatible polymers, particularly for biomedical studies. These polymers, based on biomimetic monomers, have significant potential in medical research and applications, as highlighted by a study on the facile derivatization of rhodamine 6G in the 2' position with secondary amines (Madsen et al., 2011).

4. Anti-tumor Properties

2-Methoxyestradiol (2-ME), related to this compound, exhibits potent anti-tumor properties. A study discussed its tumor growth-inhibiting effects, including antiangiogenic effects on endothelial cells and tumors, and mechanisms inducing apoptosis in various tumor types (Schumacher & Neuhaus, 2001).

5. Neurotoxicity Studies

Research into the neurotoxic effects of 2-methoxyestradiol, a derivative of this compound, has provided insights into the overlapping signaling pathways of neurodegenerative diseases and cancer. A study on osteosarcoma cells demonstrated that 2-methoxyestradiol affects neuronal nitric oxide synthase and contributes to cell death, highlighting its dual role in cancer cell death and potential as a neurotoxin (Gorska et al., 2014).

Properties

IUPAC Name

2-methoxymorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-7-5-4-6-2-3-8-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODGULJMZNRBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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